Azo fuchsine

Descripción general

Descripción

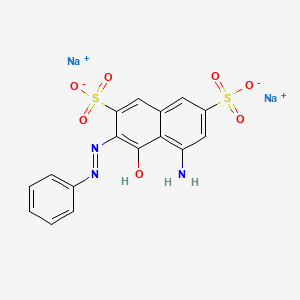

Azo Fuchsine, also known as Basic Violet 14, is an organic compound used in a variety of applications. It is an azo dye that belongs to the family of dyes known as the triarylmethane dyes. It is widely used in the textile industry, as well as in the food and cosmetic industries. It is also used in the laboratory as a fluorescent dye, as well as a reagent in biochemical and physiological studies. In

Aplicaciones Científicas De Investigación

Wastewater Treatment

Azo fuchsine, an azo dye, has been studied for its potential in wastewater treatment. Jing et al. (2015) investigated the removal effects of various azo dyes, including fuchsin acid, from wastewater using ozone. They found that ozone's decolorization effect on acid scarlet 3R is better than that on fuchsin acid, but high COD removal rates can be achieved for both under certain conditions (Jing, Chi, & Liu Zhong-jun, 2015).

Photocatalytic Degradation

Several studies have focused on the photocatalytic degradation of this compound using various catalysts. Wang et al. (2008) prepared Fe-doped mixed crystal TiO2 powder as a sonocatalyst for the degradation of organic polluted water, including this compound. Their findings suggested that this method could be effective for treating non- or low-transparent wastewaters in the future (Wang et al., 2008). In another study, Wang et al. (2007) explored the degradation of this compound using visible light in the presence of heat-treated anatase TiO2 powder, revealing that the photocatalyst heat-treated at 400°C within 60 min shows the highest activity (Wang et al., 2007).

HIV Replication Inhibition

Fuchsin acid, a form of this compound, has been identified as a selective inhibitor of human immunodeficiency virus (HIV) replication in vitro. Baba et al. (1988) discovered that fuchsin acid inhibits HIV-1 and HIV-2, suggesting its potential as an antiviral agent (Baba et al., 1988).

Water Quality Analysis

The use of fuchsin-nitrite in water quality analysis has been explored. Ding-guo (2001) investigated the diazo-coupling reactions between fuchsin-nitrite and 8-hydroxyquinoline, developing a new method for determining nitrite in water, which produced satisfactory results (Yong Ding-guo, 2001).

Sonocatalytic Activity

Research on sonocatalytic degradation of this compound has also been conducted. Wang et al. (2009) prepared Co-doped and Cr-doped mixed crystal TiO2 powders as sonocatalysts, finding that Cr-doped powder showed higher sonocatalytic activity during the degradation of this compound in aqueous solution, which is significant for treating industrial wastewaters (Wang et al., 2009).

Safety and Hazards

Direcciones Futuras

In the current scenario, a combination of biological and advanced oxidation processes seem to be the most desired solution for the treatment of azo dyes . Moreover, mechanistic studies of the pathways and enzymes involved in dye degradation and detoxification need to be undertaken for process optimization .

Propiedades

IUPAC Name |

disodium;5-amino-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O7S2.2Na/c17-12-8-11(27(21,22)23)6-9-7-13(28(24,25)26)15(16(20)14(9)12)19-18-10-4-2-1-3-5-10;;/h1-8,20H,17H2,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJVOKWHGUAUHK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3Na2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044562 | |

| Record name | D&C Red No. 33 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3567-66-6 | |

| Record name | D & C Red No. 33 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D&C Red No. 33 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 5-amino-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D&C RED NO. 33 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DBA0SBB0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of Azo Fuchsine in the provided research papers?

A1: this compound is primarily used as a model organic pollutant in the research papers. Its degradation under various conditions, such as ultrasonic irradiation [], visible light photocatalysis [], and microwave-induced catalytic degradation [], is studied to evaluate the effectiveness of different catalysts and treatment methods.

Q2: What catalyst systems have been investigated for the degradation of this compound?

A2: Several catalyst systems have been explored, including:

- Transition crystal nanometer Titanium Dioxide (TiO2) sonocatalyst []

- Iron (Fe) doped mixed crystal TiO2 photocatalyst []

- Spinel-Nickel Ferrite (NiFe2O4)/natural mineral composites (sepiolite, diatomite, and kaolinite) []

- Erbium (Er):Yttrium Aluminum Garnet (Y3Al5O12)/TiO2 composite films []

- Erbium (Er):Y3Al5O12/TiO2-Zinc Oxide (ZnO) composite []

Q3: Why is there a focus on using visible light for this compound degradation?

A3: TiO2, a widely studied photocatalyst, primarily absorbs ultraviolet (UV) light, which makes up a small portion of sunlight. To enhance the utilization of solar energy, researchers are investigating ways to activate TiO2 with visible light. Doping TiO2 with elements like Iron (Fe) [] or combining it with upconversion luminescence agents like Erbium-doped Yttrium Aluminum Garnet (Er:Y3Al5O12) [, ] aims to shift its light absorption towards the visible spectrum, allowing for more efficient use of sunlight in photocatalytic degradation processes.

Q4: How does the crystal structure of TiO2 affect the degradation of this compound?

A4: Research indicates that the crystal structure of TiO2 significantly impacts its catalytic activity. For instance, the sonocatalytic activity of transition crystal TiO2, containing both rutile and anatase phases, was found to be higher than that of pure rutile or anatase TiO2 for degrading this compound under ultrasonic irradiation. [] This difference highlights the importance of phase composition in optimizing catalytic performance.

Q5: What factors influence the degradation rate of this compound in these studies?

A5: Several factors have been identified to influence the degradation efficiency, including:

- Catalyst type and composition: Different catalysts exhibit varying activities [, , , , ].

- Irradiation type and intensity: Ultrasonic irradiation [], visible light [, ], and microwave irradiation [] have been studied, each with varying effectiveness.

- pH of the solution: The acidity of the solution can affect catalyst performance and degradation pathways. []

- Initial concentration of this compound: Degradation rates can change depending on the initial pollutant concentration. []

- Temperature: Reaction temperature influences the rate of degradation. []

Q6: What analytical techniques are commonly employed to monitor this compound degradation?

A6: Researchers primarily use UV-Vis spectrophotometry to monitor the degradation of this compound. [, , , ] This technique allows for the quantification of this compound concentration over time by measuring the absorbance of the solution at specific wavelengths.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid](/img/structure/B1206425.png)

![N-(3-bicyclo[2.2.1]heptanyl)-2-[5-(4-chlorophenyl)-2-tetrazolyl]acetamide](/img/structure/B1206429.png)

![N-[2-methoxy-4-[[2-[(3-methyl-4-oxo-2-quinazolinyl)thio]-1-oxoethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1206430.png)

![6-ethoxy-3-[[2-furanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one](/img/structure/B1206431.png)

![8-(2-Furanyl)-6-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-3,3-dimethyl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B1206435.png)